molecular formula C11H9BrFN3 B8171214 5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine

5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine

Cat. No.: B8171214
M. Wt: 282.11 g/mol
InChI Key: HVYZUCYRZXTHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine is a chemical compound that belongs to the pyrazine family. Pyrazines are nitrogen-containing heterocycles that are widely used in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine typically involves the following steps:

    Fluorobenzylation: The attachment of a 2-fluorobenzyl group to the pyrazine ring.

One common method involves the use of Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: Where the bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: Modifying the oxidation state of the compound.

    Coupling Reactions: Forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine is unique due to the presence of both bromine and fluorobenzyl groups, which confer distinct chemical properties and biological activities. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-bromo-3-[(2-fluorophenyl)methyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFN3/c12-10-6-15-11(14)9(16-10)5-7-3-1-2-4-8(7)13/h1-4,6H,5H2,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYZUCYRZXTHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=CN=C2N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine
Reactant of Route 2
5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine
Reactant of Route 3
5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine
Reactant of Route 4
5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine
Reactant of Route 5
5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine
Reactant of Route 6
5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.